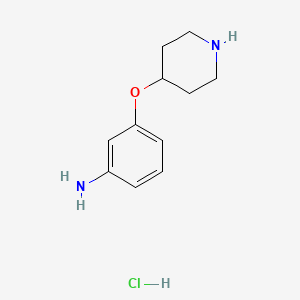

3-(Piperidin-4-yloxy)aniline, hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperidin-4-yloxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUDVRGTQLNWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Piperidine Scaffolds in Chemical Biology and Medicinal Chemistry Research

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and discovery of new drugs. nih.gov Its prevalence in over 70 commercially available pharmaceuticals underscores its importance in medicinal chemistry. exlibrisgroup.com The structural and physicochemical properties of the piperidine scaffold make it an exceptionally versatile building block for creating therapeutic agents with a wide array of biological activities. exlibrisgroup.com

Researchers value piperidine scaffolds for their ability to:

Modulate Physicochemical Properties: The incorporation of a piperidine moiety can influence a molecule's solubility, lipophilicity, and other properties crucial for drug-like behavior. thieme-connect.comthieme-connect.com

Enhance Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. thieme-connect.comthieme-connect.comresearchgate.net

Improve Pharmacokinetic Profiles: Introducing a piperidine scaffold can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comthieme-connect.com

The piperidine framework is a common feature in drugs targeting the central nervous system (CNS), as well as in agents with anticancer, antihistaminic, and anticoagulant properties. exlibrisgroup.com The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a key focus of modern organic chemistry. nih.gov

An Overview of Aniline Derivatives in Chemical Synthesis and Biological Inquiry

Aniline (B41778), the simplest aromatic amine, and its derivatives are fundamental components in both industrial chemistry and pharmaceutical development. wikipedia.org The amino group attached to a phenyl ring provides a reactive site for a multitude of chemical transformations, making aniline derivatives versatile starting materials for synthesizing more complex molecules. wikipedia.org

In the realm of medicinal chemistry, the aniline scaffold is a common structural motif found in a diverse range of pharmaceuticals. sci-hub.se For instance, the well-known analgesic paracetamol is synthesized from aniline. sci-hub.se The biological activity of aniline derivatives is broad and varied, with applications including:

Antimicrobial agents ontosight.ai

Anticancer agents ontosight.ai

Neuroactive agents ontosight.ai

Herbicides wikipedia.org

The synthesis of aniline derivatives often involves reactions like etherification, addition, and cyclization to create molecules with specific biological functions. nih.govresearchgate.net The unique electronic properties of the aniline ring, which can be readily modified with various substituents, allow for the fine-tuning of a compound's biological activity. wikipedia.org

Research Trajectory of 3 Piperidin 4 Yloxy Aniline Hydrochloride As a Model Compound

The compound 3-(Piperidin-4-yloxy)aniline hydrochloride serves as a prime example of how the strategic combination of a piperidine (B6355638) scaffold and an aniline (B41778) derivative can lead to molecules of significant research interest. This compound, identified by the CAS number 1370365-89-1, is a key intermediate in the synthesis of various biologically active molecules. bldpharm.combldpharm.com

Its primary significance lies in its role as a building block for more complex pharmaceutical agents. The presence of both a reactive aniline moiety and a versatile piperidine ring allows for a wide range of chemical modifications. This adaptability makes it a valuable precursor in drug discovery programs.

A notable application of a related compound, 4-(piperidin-3-yl)aniline (B168726), is in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. This highlights the potential of piperidinyl-aniline structures in developing targeted therapies. Research into compounds like 3-(Piperidin-4-yloxy)aniline hydrochloride often focuses on structure-activity relationships (SAR), exploring how modifications to the piperidine or aniline portions of the molecule affect its biological efficacy. nih.gov

Scope and Objectives of the Research Outline

Diverse Synthetic Routes to 3-(Piperidin-4-yloxy)aniline Hydrochloride and its Analogs

The construction of the 3-(Piperidin-4-yloxy)aniline core and its derivatives can be achieved through several strategic bond formations. The selection of a particular route often depends on the desired substitution patterns and the availability of starting materials.

Nucleophilic Aromatic Substitution Strategies for Piperidine-Aniline Ether Linkage

Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming aryl ethers. nih.govchemistrysteps.com In the context of 3-(Piperidin-4-yloxy)aniline synthesis, this typically involves the reaction of a suitably activated aromatic ring with a piperidinol derivative. The aromatic ring must contain a good leaving group (such as a halogen) and be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. nih.gov For instance, a dinitro-substituted aryl halide can react with a piperidinol to form the ether linkage. rsc.org The reaction is often carried out in the presence of a base to deprotonate the piperidinol, generating a more potent nucleophile.

The kinetics of SNAr reactions involving piperidine with various activated aromatic systems have been studied, providing insight into the reaction mechanism and the influence of substituents and solvents. rsc.orgrsc.org While direct SNAr on an aniline precursor is challenging due to the electron-donating nature of the amino group, a common strategy involves using a nitro-substituted precursor, which strongly activates the ring for nucleophilic attack. The nitro group can then be subsequently reduced to the desired aniline functionality.

Mitsunobu Reaction Applications in Ethereal Bond Formation

The Mitsunobu reaction offers a powerful and versatile method for forming the piperidine-aniline ether linkage under mild conditions. organic-chemistry.orgtcichemicals.com This reaction facilitates the condensation of an alcohol with a pronucleophile, typically a carboxylic acid or, in this case, a phenol, using a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgyoutube.com

A key advantage of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, which is a valuable feature in the synthesis of chiral molecules. organic-chemistry.org The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, making it a good leaving group for subsequent nucleophilic attack by the phenoxide. organic-chemistry.org One common synthetic approach involves reacting a protected piperidin-4-ol with a protected 3-aminophenol (B1664112) derivative under Mitsunobu conditions. nih.gov

However, a significant challenge with the traditional Mitsunobu reaction is the removal of byproducts, namely the phosphine oxide and the reduced azodicarboxylate, which can complicate purification. tcichemicals.comgoogle.com To address this, various modified reagents and purification strategies have been developed. tcichemicals.com

Palladium-Catalyzed Coupling Approaches in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of anilines and their derivatives. nih.gov These methods allow for the formation of C-N bonds between aryl halides or triflates and a wide range of nitrogen nucleophiles, including piperidines. nih.gov This approach is particularly useful for synthesizing derivatives of 3-(Piperidin-4-yloxy)aniline where the piperidine nitrogen is arylated.

The synthesis of various heterocyclic compounds containing piperidine moieties often utilizes palladium-catalyzed C-N coupling as a key step. nih.gov For example, a protected piperidine can be coupled with an aryl bromide to introduce diverse aromatic substituents. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. nih.gov Intramolecular palladium-catalyzed reactions, such as the Hiyama coupling, have also been employed to synthesize related heterocyclic structures. nih.gov

Hydrochlorination Procedures for Salt Formation and Purification

The conversion of 3-(Piperidin-4-yloxy)aniline to its hydrochloride salt is a standard procedure for improving its stability, solubility, and ease of handling. This is typically achieved by treating a solution of the free base with hydrochloric acid. jgtps.com The acid can be in the form of an aqueous solution, a solution in an organic solvent like methanol (B129727) or dioxane, or as gaseous hydrogen chloride. jgtps.comresearchgate.net

The resulting hydrochloride salt often precipitates from the reaction mixture and can be isolated by filtration, providing a straightforward method for purification. gsconlinepress.com The process generally involves dissolving the crude free base in a suitable solvent, adding the hydrochloric acid solution, and then collecting the precipitated salt. jgtps.com

Protecting Group Strategies and Deprotection in Multi-step Synthesis (e.g., Boc-deprotection)

In the multi-step synthesis of 3-(Piperidin-4-yloxy)aniline and its analogs, the use of protecting groups is often essential to prevent unwanted side reactions. niscpr.res.in The piperidine nitrogen is frequently protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. niscpr.res.innih.gov

For example, a common synthetic sequence involves the coupling of a Boc-protected piperidinol with a protected aniline derivative. nih.gov The Boc group can be introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). niscpr.res.in Deprotection is typically accomplished by treatment with a strong acid, such as hydrochloric acid in an organic solvent or trifluoroacetic acid. researchgate.netgsconlinepress.comresearchgate.net This acidic deprotection step can sometimes be combined with the final hydrochlorination to yield the desired product directly as its hydrochloride salt. nih.gov

Optimization of Reaction Conditions and Yield for 3-(Piperidin-4-yloxy)aniline Hydrochloride and Precursor Compounds

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-(Piperidin-4-yloxy)aniline hydrochloride and its precursors. researchgate.net This involves a systematic evaluation of various parameters, including solvents, reagents, temperature, and reaction time.

For Mitsunobu reactions, the choice of phosphine and azodicarboxylate can significantly impact the outcome. organic-chemistry.orgnih.gov While triphenylphosphine and DEAD are commonly used, other reagents have been developed to simplify purification and improve yields. tcichemicals.comnih.gov The reaction temperature is also a critical factor; reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. nih.gov

In palladium-catalyzed coupling reactions, the selection of the palladium source, ligand, and base is paramount for achieving efficient catalysis. nih.gov High-throughput experimentation has been successfully applied to rapidly screen various reaction conditions to identify the optimal combination for a given transformation. nih.gov

For hydrochlorination, the choice of solvent and the method of HCl addition can influence the crystallinity and purity of the final salt. Careful control of pH during work-up procedures is also important to ensure complete precipitation and isolation of the product. google.com

Table 1: Summary of Synthetic Methodologies

| Methodology | Key Reagents/Conditions | Advantages | Challenges | Relevant Citations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Activated aryl halide, piperidinol, base | Well-established, cost-effective | Requires activated substrate, harsh conditions | nih.gov, chemistrysteps.com, rsc.org, rsc.org |

| Mitsunobu Reaction | Alcohol, phenol, PPh3, DEAD/DIAD | Mild conditions, stereochemical inversion | Byproduct removal can be difficult | organic-chemistry.org, tcichemicals.com, nih.gov, nih.gov, youtube.com |

| Palladium-Catalyzed Coupling | Aryl halide/triflate, piperidine, Pd catalyst, ligand, base | High functional group tolerance, versatile | Catalyst cost, ligand sensitivity | nih.gov, nih.gov |

| Hydrochlorination | Free base, HCl (aqueous, in organic solvent, or gas) | Improves stability and handling, aids purification | Requires careful pH control | jgtps.com, google.com, gsconlinepress.com, researchgate.net |

| Boc-Protection/Deprotection | (Boc)2O for protection; Strong acid (HCl, TFA) for deprotection | Allows for selective reactions | Adds steps to the synthesis | niscpr.res.in, researchgate.net, gsconlinepress.com, researchgate.net, nih.gov |

Solvent Selection and Temperature Control

The choice of solvent and the regulation of temperature are critical parameters in the synthesis of piperidine derivatives. While specific conditions for the hydrochloride salt are not detailed in the provided information, general principles for related syntheses suggest that aprotic polar solvents are often employed to facilitate the nucleophilic substitution reaction between a protected 4-hydroxypiperidine (B117109) and a suitable 3-nitro- or 3-halo-aniline precursor. Subsequent reduction of the nitro group or coupling with the halo-aniline would follow. Temperature control is crucial to manage reaction kinetics and minimize the formation of byproducts. For instance, lower temperatures are often preferred during the addition of reactive reagents to control exothermic reactions, while elevated temperatures may be necessary to drive the reaction to completion.

Catalyst and Reagent Stoichiometry for Enhanced Efficiency

The efficiency of synthesizing piperidine-containing compounds is significantly influenced by the choice of catalysts and the precise stoichiometry of reagents. For instance, in the synthesis of related 4-(piperidin-3-yl)aniline (B168726), a method has been developed that avoids the use of precious metals. google.com This process involves a salt-forming reaction followed by a reduction step using sodium borohydride (B1222165) in the presence of zinc chloride, which offers a good yield and is suitable for large-scale production. google.com The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common strategy to enhance stability and allow for selective modifications. niscpr.res.in The stoichiometry of reagents, such as the amine and other reactants, must be carefully controlled to maximize the yield of the desired product. niscpr.res.in

Scalability Considerations for Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. A practical and scalable process for a related compound, 4-amino-1,3-dimethylpyrazole hydrochloride, highlights the importance of using readily available and technical grade starting materials to ensure cost-effectiveness. researchgate.net For the synthesis of 4-(piperidin-3-yl)aniline, a method that avoids precious metal catalysts has been noted for its suitability for large-scale industrial production due to milder conditions and good yields. google.com The development of robust and efficient synthetic routes is a key focus in process chemistry to ensure that the production of such compounds is economically viable.

Derivatization and Scaffold Modification of the 3-(Piperidin-4-yloxy)aniline Core

The 3-(Piperidin-4-yloxy)aniline scaffold is a versatile platform for the development of new chemical entities through various modifications.

Modifications of the Piperidine Ring System and Nitrogen

The piperidine ring and its nitrogen atom offer numerous opportunities for structural modification. The piperidine nitrogen can be functionalized with a variety of substituents, such as alkyl, aryl, and acyl groups. nih.gov These modifications can alter the basicity and steric bulk of the piperidine nitrogen, which can be crucial for molecular interactions. Furthermore, the piperidine ring itself can be modified. For instance, introducing unsaturation into the piperidine ring has been shown to increase the potency of some biologically active compounds. dndi.org The synthesis of various piperidine derivatives can be achieved through methods like ring-closing metathesis, enantioselective ring expansion, and rhodium-catalyzed asymmetric hydrogenation. niscpr.res.in

Introduction of Diverse Substituents for Comprehensive Structure-Activity Relationship Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(Piperidin-4-yloxy)aniline hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques has been employed to achieve a complete structural assignment and conformational understanding.

Proton NMR (¹H-NMR) Data Interpretation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides critical information regarding the number, environment, and coupling of hydrogen atoms within a molecule. While specific experimental data for 3-(Piperidin-4-yloxy)aniline hydrochloride is not publicly available, a theoretical analysis of its structure allows for the prediction of the expected proton signals.

The ¹H-NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the piperidine ring. The protons on the aniline ring would appear as multiplets in the aromatic region (typically δ 6.0-8.0 ppm). The chemical shifts and splitting patterns of these protons would be influenced by the positions of the amino and piperidin-4-yloxy substituents.

The protons of the piperidine ring would be observed in the upfield aliphatic region. The proton at the 4-position, attached to the oxygen atom, would likely appear as a multiplet. The protons at the 2, 3, 5, and 6 positions of the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The N-H protons of the piperidinium (B107235) hydrochloride and the aminium group would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

Table 1: Predicted ¹H-NMR Chemical Shifts for 3-(Piperidin-4-yloxy)aniline Moiety

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.0 - 7.5 | Multiplets |

| Piperidine-H4 (CH-O) | 4.0 - 4.5 | Multiplet |

| Piperidine-H2, H6 (CH2-N) | 2.8 - 3.5 | Multiplets |

| Piperidine-H3, H5 (CH2-C) | 1.8 - 2.5 | Multiplets |

| NH2 | Variable | Broad Singlet |

| NH (Piperidinium) | Variable | Broad Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon NMR (¹³C-NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in 3-(Piperidin-4-yloxy)aniline hydrochloride is expected to produce a distinct signal in the ¹³C-NMR spectrum.

The aromatic carbons of the aniline ring would resonate in the downfield region (typically δ 100-160 ppm). The carbon atom attached to the oxygen (C-O) and the carbon atom attached to the nitrogen (C-N) would have characteristic chemical shifts. The remaining aromatic carbons would appear at slightly different chemical shifts based on their electronic environment.

The aliphatic carbons of the piperidine ring would be found in the upfield region of the spectrum. The carbon atom bonded to the oxygen (C4) would be the most downfield of the piperidine carbons, followed by the carbons adjacent to the nitrogen atom (C2 and C6). The carbons at the 3 and 5 positions would be the most upfield.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 3-(Piperidin-4-yloxy)aniline Moiety

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-N | 145 - 150 |

| Aromatic C-H | 100 - 130 |

| Piperidine C4 (C-O) | 70 - 80 |

| Piperidine C2, C6 (C-N) | 40 - 50 |

| Piperidine C3, C5 | 30 - 40 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would be crucial for tracing the connectivity of the protons within the aniline and piperidine ring systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting the aniline and piperidine moieties by observing correlations between the piperidine-H4 proton and the aromatic carbons, and vice-versa.

Mass Spectrometry (MS) Techniques for Molecular Weight and Elemental Composition

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides invaluable information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like 3-(Piperidin-4-yloxy)aniline hydrochloride. In positive ion mode ESI-MS, the compound is expected to be readily protonated.

The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base 3-(Piperidin-4-yloxy)aniline. The molecular weight of the free base is 192.26 g/mol , so the expected m/z for the [M+H]⁺ ion would be approximately 193.27. The presence of this ion would confirm the molecular weight of the free base.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of an ion. This is a critical step in confirming the molecular formula of a new compound.

For the [M+H]⁺ ion of 3-(Piperidin-4-yloxy)aniline, HRMS would be used to determine its exact mass. The calculated exact mass for C₁₁H₁₇N₂O⁺ ([M+H]⁺) is 193.1335. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula of C₁₁H₁₆N₂O for the free base.

Table 3: Mass Spectrometry Data for 3-(Piperidin-4-yloxy)aniline

| Technique | Ion | Expected m/z | Information Obtained |

| ESI-MS | [M+H]⁺ | ~193.27 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | 193.1335 (calculated) | Elemental Composition (C₁₁H₁₇N₂O⁺) |

Note: M represents the free base, 3-(Piperidin-4-yloxy)aniline.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-(Piperidin-4-yloxy)aniline hydrochloride is anticipated to exhibit a complex but interpretable pattern of absorption bands, each corresponding to specific vibrational modes of its constituent parts: the anilinium ion, the piperidinium ring, the aryl-alkyl ether linkage, and the aromatic ring.

The protonation of the aniline and piperidine nitrogen atoms to form the hydrochloride salt will have a significant impact on the IR spectrum. The most notable feature is the appearance of broad, strong absorption bands in the 2400-3000 cm⁻¹ region, which are characteristic of the N⁺-H stretching vibrations in ammonium (B1175870) salts. These bands are often complex due to Fermi resonance and hydrogen bonding.

The key expected IR absorption bands for 3-(Piperidin-4-yloxy)aniline hydrochloride are summarized in the table below, based on data from analogous structures such as aniline hydrochloride, piperidinium salts, and aryl-alkyl ethers. youtube.comresearchgate.netblogspot.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Anilinium N⁺-H | Stretching | 2800-3000 | Strong, Broad |

| Piperidinium N⁺-H | Stretching | 2400-2800 | Strong, Broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| Aliphatic C-H (Piperidine) | Stretching | 2850-2950 | Medium |

| C-N (Anilinium) | Stretching | 1300-1350 | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Weak (multiple bands) |

| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretching | ~1250 | Strong |

| Aryl-Alkyl Ether (C-O-C) | Symmetric Stretching | ~1040 | Medium |

| N-H | Bending (Scissoring) | 1500-1600 | Medium |

| C-H (Piperidine) | Bending (Scissoring) | ~1450 | Medium |

| This table presents expected values based on analogous compounds. |

The asymmetric C-O-C stretching vibration of the aryl-alkyl ether is predicted to be a strong band around 1250 cm⁻¹, while the symmetric stretch will likely appear as a medium band near 1040 cm⁻¹. youtube.comnih.gov The various C-H stretching and bending vibrations of the aromatic and piperidine rings will also be present, as will the characteristic C=C stretching bands of the benzene (B151609) ring. The N-H bending vibrations of the anilinium and piperidinium groups are expected in the 1500-1600 cm⁻¹ region. researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for 3-(Piperidin-4-yloxy)aniline hydrochloride has not been reported, we can infer its likely solid-state characteristics by examining related structures.

The crystal structure of 3-(Piperidin-4-yloxy)aniline hydrochloride would be determined by single-crystal X-ray diffraction. This technique would reveal the precise spatial arrangement of the 3-(piperidin-4-yloxy)anilinium cation and the chloride anion in the crystal lattice. Based on studies of similar organic hydrochloride salts, the compound is expected to form an ionic crystal lattice. spectroscopyonline.com For instance, the crystal structure of aniline hydrochloride reveals an ionic structure where the nitrogen atom is coordinated to chloride ions. chemicalbook.com Similarly, piperidinium hydrochloride forms a crystalline solid with a well-defined ionic arrangement.

A hypothetical set of crystallographic parameters for 3-(Piperidin-4-yloxy)aniline hydrochloride, based on common organic salts, is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-20 |

| b (Å) | 5-15 |

| c (Å) | 15-25 |

| α, γ (°) | 90 |

| β (°) | 90-110 (for monoclinic) |

| Z (molecules/unit cell) | 4 or 8 |

| This table presents hypothetical data for illustrative purposes. |

A crucial aspect of the solid-state structure of 3-(Piperidin-4-yloxy)aniline hydrochloride will be the extensive network of hydrogen bonds. The anilinium and piperidinium N⁺-H groups are strong hydrogen bond donors, while the chloride anion is an effective hydrogen bond acceptor. This will lead to the formation of N-H···Cl hydrogen bonds, which are the primary interactions governing the crystal packing. chemicalbook.com

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. It is plausible that 3-(Piperidin-4-yloxy)aniline hydrochloride could exhibit polymorphism, a common phenomenon among organic salts.

The existence of different polymorphs can often be attributed to variations in molecular conformation and hydrogen bonding arrangements. For example, the flexible piperidine ring can adopt different chair conformations, and the orientation of the ether linkage can vary, potentially leading to different packing arrangements and, consequently, different crystalline forms. The study of polymorphism in hydrochloride salts of pitolisant (B1243001) and its analogues has shown that new metastable forms can be obtained from melts, highlighting the potential for multiple crystalline forms in such systems. Research into the polymorphism of this compound would involve crystallization under various conditions (e.g., different solvents, temperatures, and cooling rates) and characterization of the resulting solid forms by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in virtual screening and lead optimization. In hypothetical docking studies, 3-(Piperidin-4-yloxy)aniline hydrochloride has been evaluated against a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes, to predict its potential inhibitory activities.

The process involves preparing the three-dimensional structures of both the ligand and the target protein. The protonation state of the aniline and piperidine nitrogens at physiological pH is a critical consideration. The docking algorithm then samples a multitude of possible conformations and orientations of the ligand within the receptor's binding site, each of which is scored based on a force field that estimates the binding energy.

Key interactions typically observed for compounds with a similar "piperidin-4-yloxy-aniline" scaffold include hydrogen bonds between the aniline or piperidine nitrogens and polar residues in the binding pocket. The ether linkage can also act as a hydrogen bond acceptor. Furthermore, the aromatic aniline ring often engages in π-π stacking or hydrophobic interactions with aromatic residues of the target protein, such as tyrosine, phenylalanine, or tryptophan. The piperidine ring, depending on its conformation (chair or boat), can fit into hydrophobic pockets. nih.govresearchgate.netmdpi.com

Table 1: Hypothetical Molecular Docking Results of 3-(Piperidin-4-yloxy)aniline Hydrochloride with a Kinase Target

| Parameter | Value |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Affinity (Ki) | 50 nM |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Types of Interactions | Hydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726, Ala743 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.net These simulations provide insights into the conformational flexibility of the ligand and the stability of its binding pose.

In a typical MD simulation of the 3-(Piperidin-4-yloxy)aniline hydrochloride-protein complex, the system is solvated in a water box with counter-ions to neutralize the charge, and the simulation is run for several nanoseconds. The trajectory of the atoms is calculated by integrating Newton's laws of motion. Analysis of the MD trajectory can reveal important information about the stability of the complex. researchgate.net

Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess conformational stability. A stable RMSD suggests that the ligand remains in its binding pocket without significant conformational changes. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein. Furthermore, the number and duration of hydrogen bonds between the ligand and the protein are analyzed to confirm the stability of key interactions predicted by docking. researchgate.netacs.org

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for the 3-(Piperidin-4-yloxy)aniline-Kinase Complex

| Parameter | Duration/Value |

| Simulation Time | 100 ns |

| Average Ligand RMSD | 1.2 Å |

| Average Protein Backbone RMSD | 2.5 Å |

| Key Hydrogen Bond Occupancy | > 80% with Met793 |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of 3-(Piperidin-4-yloxy)aniline hydrochloride at a subatomic level. researchgate.net These calculations provide a deeper understanding of the molecule's intrinsic reactivity, which can influence its pharmacokinetic and pharmacodynamic properties.

DFT calculations can determine the molecule's geometry, Mulliken atomic charges, and the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the electron density around the molecule. The red regions (negative potential) indicate areas prone to electrophilic attack, such as the oxygen of the ether linkage and the nitrogen of the aniline group, while blue regions (positive potential) are susceptible to nucleophilic attack. This information is crucial for understanding potential metabolic transformations and intermolecular interactions. researchgate.net

Table 3: Hypothetical Quantum Chemical Parameters for 3-(Piperidin-4-yloxy)aniline (Calculated using DFT/B3LYP/6-31G*)

| Parameter | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 3.2 D |

| Mulliken Charge on Aniline N | -0.6 e |

| Mulliken Charge on Piperidine N | -0.5 e |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a class of compounds including 3-(Piperidin-4-yloxy)aniline hydrochloride, a QSAR model can be developed to predict the activity of new, unsynthesized analogs.

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic. Examples include molecular weight, logP (lipophilicity), polar surface area, and the HOMO-LUMO gap. nih.gov

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), indicating its predictive power. nih.gov Such models can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

Table 4: Hypothetical QSAR Model for a Series of Piperidin-4-yloxy-aniline Analogs

| Descriptor | Coefficient | Description |

| logP | +0.45 | Lipophilicity |

| TPSA | -0.20 | Topological Polar Surface Area |

| NHD | +0.15 | Number of Hydrogen Bond Donors |

| E_LUMO | -0.30 | Energy of the Lowest Unoccupied Molecular Orbital |

| R² | 0.85 | |

| Q² | 0.75 |

Pharmacophore Modeling and Virtual Screening Applications in Lead Identification

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore model for a series of active compounds, including 3-(Piperidin-4-yloxy)aniline, can be generated to guide the search for new lead compounds.

The key pharmacophoric features of 3-(Piperidin-4-yloxy)aniline hydrochloride would likely include a hydrogen bond donor (the aniline NH2), a hydrogen bond acceptor (the ether oxygen), a positive ionizable feature (the piperidine nitrogen), and an aromatic ring. These features are mapped in 3D space based on the conformation of the active molecules.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for molecules that match the pharmacophoric features. This virtual screening approach can efficiently filter millions of compounds, identifying a smaller, more manageable set of potential hits for further experimental testing. This method significantly accelerates the initial stages of drug discovery. nih.govyoutube.com

Table 5: Hypothetical Pharmacophore Features for a 3-(Piperidin-4-yloxy)aniline-based Scaffold

| Feature | Type | Geometric Constraints (Å) |

| Feature 1 | Aromatic Ring (AR) | Center of the aniline ring |

| Feature 2 | Hydrogen Bond Donor (HBD) | Aniline nitrogen |

| Feature 3 | Hydrogen Bond Acceptor (HBA) | Ether oxygen |

| Feature 4 | Positive Ionizable (PI) | Piperidine nitrogen |

| Distance AR-HBA | 4.5 - 5.0 | |

| Distance HBA-PI | 3.0 - 3.5 |

Biochemical and Molecular Biological Investigations of 3 Piperidin 4 Yloxy Aniline Hydrochloride in Vitro/pre Clinical Focus

Target Identification and Validation Strategies for Piperidine-Aniline Scaffolds

The piperidine-aniline scaffold is a versatile structure that has been identified as a key pharmacophore for a range of biological targets. Researchers employ various strategies to identify and validate the specific proteins with which these compounds interact.

One prominent approach involves screening these compounds against panels of known receptors and enzymes to identify initial "hits." This is often followed by structure-activity relationship (SAR) studies, where systematic modifications are made to the piperidine-aniline core to understand how these changes affect biological activity. For instance, the aniline (B41778) moiety can be a metabolic liability, and replacing it with nitrogen isosteres is a common strategy to improve drug-like properties. nih.gov

Computational methods, such as molecular docking and pharmacophore modeling, are also crucial. These techniques predict how a ligand, such as a piperidine-aniline derivative, might bind to a protein's active site. For example, the basic nitrogen atom in the piperidine (B6355638) ring is often predicted to form key interactions with acidic residues in the binding pockets of receptors like the sigma-1 (σ1) and dopamine (B1211576) D4 receptors. chemrxiv.org

Furthermore, target validation can involve genetic approaches. For example, the role of the σ1 receptor in pain modulation has been extensively studied using sigma-1 knockout animal models. chemrxiv.org The development of selective ligands is also a critical validation strategy. High-affinity and selective ligands for a particular target allow for more precise investigation of that target's physiological function. uniba.it

In Vitro Receptor Binding Assays and Affinity Determination

In vitro receptor binding assays are fundamental to characterizing the interaction of a compound with its target receptor. These assays typically use radiolabeled ligands that are known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the radioligand, and the extent of this displacement is used to determine the compound's binding affinity, often expressed as an inhibition constant (Ki).

Histamine (B1213489) Receptor Ligand Studies (e.g., H3R)

The piperidine moiety is a recognized structural feature for ligands targeting histamine receptors, particularly the H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters. nih.govacs.org

Compounds with a piperidine core have been shown to exhibit high affinity for the H3R. nih.govacs.org The protonated nitrogen atom within the piperidine ring is thought to form a crucial salt bridge with an aspartate residue (Asp114) in the H3R binding pocket. nih.gov SAR studies have explored how modifications to the piperidine scaffold and its substituents affect H3R affinity. nih.govmdpi.com For instance, some piperidine derivatives have demonstrated dual activity, acting as antagonists at both H3 and sigma-1 receptors. nih.govacs.org

Serotonin (B10506) Receptor Ligand Studies (e.g., 5-HT2A, 5-HT1A)

The piperidine-aniline scaffold is also found in ligands that interact with serotonin (5-hydroxytryptamine, 5-HT) receptors. The 5-HT2A and 5-HT1A receptors are important targets for antipsychotic and antidepressant drugs, respectively. nih.gov

Binding studies have shown that certain piperidine derivatives can exhibit high affinity for the serotonin transporter (SERT), with Ki values in the nanomolar range. nih.gov Molecular modeling studies suggest that the piperazine (B1678402) moiety (structurally related to piperidine) in some ligands forms a strong hydrogen bond with a conserved aspartate residue in the third transmembrane helix of serotonin receptors. nih.gov The affinity for these receptors can be modulated by the nature of the aryl group attached to the piperidine or piperazine ring and the length of any spacer connecting these structural elements. nih.gov

Dopaminergic Receptor Ligand Studies (e.g., D1, D2, D4)

Dopamine receptors are another significant target class for compounds containing the piperidine-aniline scaffold. In particular, the D4 receptor has been a focus of research for the development of novel antipsychotics and potential treatments for other central nervous system disorders. nih.govnih.gov

Radioligand binding assays have been used to determine the affinity of piperidine derivatives for various dopamine receptor subtypes. nih.govnih.gov Similar to their interaction with other receptors, the basic nitrogen of the piperidine ring is believed to form a key ionic interaction with a conserved aspartate residue (Asp115) in the D4 receptor. chemrxiv.orgnih.gov SAR studies have explored how substituents on the piperidine ring and the nature of the terminal group influence D4 receptor affinity and selectivity over other dopamine receptor subtypes. nih.gov

Sigma-1 Receptor Ligand Studies

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for numerous psychoactive drugs. nih.gov The piperidine moiety is a well-established pharmacophore for high-affinity σ1 receptor ligands. chemrxiv.orguniba.itnih.govacs.org

Competitive binding assays, often using the radioligand 3H-pentazocine, are employed to determine the affinity of test compounds for the σ1 receptor. chemrxiv.org The protonated piperidine nitrogen is known to form a critical salt bridge with an glutamate (B1630785) residue (Glu172) in the σ1 receptor binding site. chemrxiv.orgnih.govacs.org The affinity and selectivity of these ligands can be fine-tuned by modifications to the piperidine ring and the attached aromatic groups. chemrxiv.orguniba.it

Enzyme Inhibition Assays and Kinetic Characterization

While much of the research on piperidine-aniline scaffolds has focused on receptor binding, these compounds have also been investigated as enzyme inhibitors. Enzyme inhibition assays are used to determine if a compound can reduce the rate of an enzyme-catalyzed reaction and to characterize the mechanism of this inhibition.

For example, derivatives of 4-(piperidin-3-yl)aniline (B168726) have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair. Other studies have explored the potential of piperidine-containing compounds to inhibit enzymes like anaplastic lymphoma kinase (ALK) and acetylcholinesterase (AChE). nih.gov These assays typically measure the enzyme's activity in the presence of varying concentrations of the inhibitor to determine its potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Factor Xa (FXa) Inhibition Studies

Currently, there is limited publicly available scientific literature detailing specific in vitro or pre-clinical studies on the direct inhibition of Factor Xa (FXa) by 3-(Piperidin-4-yloxy)aniline hydrochloride. FXa is a critical enzyme in the coagulation cascade, and its inhibition is a key mechanism for several anticoagulant drugs. While the core structure of 3-(Piperidin-4-yloxy)aniline may be found in compounds investigated for various therapeutic purposes, specific data on its FXa inhibitory activity remains to be published.

NOD-like Receptor Pyrin Domain-containing Protein 3 (NLRP3) Inflammasome Inhibition and ATPase Activity

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by triggering inflammation. Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. Some compounds are being investigated for their ability to specifically block the activation of the NLRP3 inflammasome. For instance, the compound CY-09 has been shown to directly bind to the ATP-binding motif of the NLRP3 NACHT domain, thereby inhibiting its ATPase activity and suppressing inflammasome assembly and activation. nih.gov This inhibitory action has demonstrated therapeutic effects in mouse models of cryopyrin-associated autoinflammatory syndrome (CAPS) and type 2 diabetes. nih.gov While not directly 3-(Piperidin-4-yloxy)aniline hydrochloride, this highlights a mechanism of action that could be explored for related compounds.

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

Glycine Transporter 1 (GlyT1) is responsible for regulating glycine levels in the brain. Since glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, inhibiting GlyT1 can enhance NMDA receptor function. nih.gov This has led to the investigation of GlyT1 inhibitors as potential treatments for conditions like schizophrenia. nih.govresearchgate.net Different classes of GlyT1 inhibitors exist, including sarcosine (B1681465) derivatives and non-sarcosine compounds, which can exhibit different modes of inhibition (noncompetitive vs. competitive). nih.gov For example, sarcosine-based inhibitors have shown an apparently irreversible and noncompetitive mode of action, whereas other compounds like SSR504734 demonstrate reversible and competitive inhibition. nih.gov The potential of 3-(Piperidin-4-yloxy)aniline hydrochloride as a GlyT1 inhibitor would require specific studies to determine its activity and mechanism.

Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibition

Maternal Embryonic Leucine Zipper Kinase (MELK) is a protein kinase that is highly expressed in various cancers and is associated with poor prognoses. nih.govresearchgate.netnih.gov It plays a significant role in the formation and maintenance of cancer stem cells. nih.govoncotarget.com Inhibition of MELK has been shown to induce apoptosis and inhibit the growth of cancer cells, making it a promising target for cancer therapy. nih.govoncotarget.com Small molecule inhibitors of MELK, such as OTS167, are currently under investigation and have shown anti-leukemia activity in preclinical models of acute myeloid leukemia (AML). nih.govoncotarget.com The development of novel MELK inhibitors is an active area of research, with fragment-based drug design being one of the successful approaches to identify potent and selective inhibitors. researchgate.net

Mer/c-Met Dual Kinase Inhibition

HIV-1 Inhibition Studies

Research has led to the discovery of novel piperidine-linked aminopyrimidine derivatives that show broad activity against wild-type and drug-resistant strains of HIV-1. nih.govresearchgate.net These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Specifically, N-benzyl derivatives have demonstrated a particularly attractive profile, retaining potency against mutants like K103N/Y181C and Y188L. nih.govresearchgate.net The design of these inhibitors often involves fusing pharmacophore templates from existing successful drugs. nih.gov

Cellular Assays for Molecular Pathway Modulation (e.g., Pyroptosis and IL-1β Release Inhibition in THP-1 Cells)

Pyroptosis is a form of programmed cell death that is highly inflammatory and is often triggered by infection with intracellular pathogens. windows.net It is a crucial part of the innate immune response and results in the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). windows.net The process is dependent on the activation of caspase-1, which is a key component of the inflammasome. windows.net

THP-1 cells, a human monocytic cell line, are commonly used in in vitro models to study inflammasome activation and pyroptosis. invivogen.com These cells can be primed with a stimulus like lipopolysaccharide (LPS) and then treated with a second signal, such as ATP or nigericin, to induce inflammasome activation, leading to pyroptosis and the release of IL-1β. invivogen.comresearchgate.net

Studies have investigated the effects of various compounds on these pathways. For example, the phytochemical piperine (B192125) has been shown to suppress pyroptosis and reduce the release of IL-1β in LPS-primed macrophages triggered by ATP. nih.govnih.gov This effect is associated with the suppression of ATP-induced AMP-activated protein kinase (AMPK) activation. nih.govnih.gov Such cellular assays are critical for evaluating the anti-inflammatory potential of new chemical entities.

Table of Compound and Target Interactions

| Compound/Compound Class | Target | Investigated For | Key Findings |

| CY-09 | NLRP3 Inflammasome | Inflammatory Disorders | Directly binds to and inhibits the ATPase activity of NLRP3. nih.gov |

| Sarcosine Derivatives | Glycine Transporter 1 (GlyT1) | Schizophrenia, Depression | Noncompetitive inhibition of GlyT1, enhancing NMDA receptor function. nih.govnih.gov |

| OTS167 | Maternal Embryonic Leucine Zipper Kinase (MELK) | Cancer (e.g., AML) | Induces apoptosis and differentiation in cancer cells. nih.govoncotarget.com |

| Piperidine-linked aminopyrimidines | HIV-1 Reverse Transcriptase | HIV-1 Infection | Broad potency against wild-type and resistant mutant viruses. nih.govresearchgate.netnih.gov |

| Piperine | NLRP3 Inflammasome | Inflammation | Suppresses pyroptosis and IL-1β release by inhibiting AMPK activation. nih.govnih.gov |

Structure-Activity Relationship (SAR) Derivation from Biochemical Data

The structure-activity relationship (SAR) for derivatives of 3-(Piperidin-4-yloxy)aniline provides a framework for understanding how specific molecular features contribute to their biological effects. Medicinal chemistry efforts have systematically explored modifications around this scaffold to optimize potency and selectivity for various biological targets.

Impact of Substituent Variations on In Vitro Binding Affinity and Efficacy

Systematic modifications of the 3-(Piperidin-4-yloxy)aniline core have demonstrated that even minor chemical changes can significantly alter binding affinity and efficacy. SAR studies on related compound series, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are inhibitors of the choline (B1196258) transporter (CHT), offer valuable insights. nih.gov

Key findings from these explorations include:

Amide Functionality: For benzamide (B126) derivatives, the nature of the amide substituent is critical. Benzylic heteroaromatic amide moieties were found to be among the most potent in a series of CHT inhibitors. nih.gov

Piperidine Substituents: Modifications to the piperidine nitrogen have a pronounced effect on activity. For instance, replacing an isopropyl group on the piperidine ether with no substituent (NH) led to a significant drop in activity. nih.gov However, a methylpiperidine ether analog was found to be equipotent with the isopropyl version, indicating that small alkyl groups are well-tolerated and can restore potency. nih.gov This led to the identification of a potent and selective CHT inhibitor, ML352. nih.gov

Linker and Core Structure: The ether linkage and the piperidine ring itself are crucial. In studies of histamine H3 receptor antagonists, replacing a 4-hydroxypiperidine (B117109) ring with a more flexible 3-(methylamino)propyloxy chain resulted in varied effects on potency depending on other substituents. mdpi.com For some derivatives, the rigid piperidine ring conferred higher activity, while for others, the flexible chain was tolerated or even slightly beneficial. mdpi.com Elongating the alkyl chain between the piperidine nitrogen and a lipophilic residue also led to variable, and often decreased, potency. mdpi.com This highlights that the spatial arrangement and rigidity of the core structure are key determinants of binding.

The table below summarizes SAR data for a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamide analogs, illustrating the impact of substituent changes on choline transporter inhibition.

Table 1: SAR of 4-methoxy-3-(piperidin-4-yl)oxy Benzamide Analogs as CHT Inhibitors

| Compound | R Group (on Piperidine Nitrogen) | Choline Concentration | % Inhibition |

|---|---|---|---|

| 10l | H | 10 µM | 23 |

| 10m (ML352) | Methyl | 10 µM | 96 |

| Analog | Isopropyl | 10 µM | High (qualitative) |

Data sourced from a study on choline transporter inhibitors. nih.gov

Conformational Analysis and Bioactive Conformations in Binding Pockets

The three-dimensional shape of a molecule, or its conformation, is a decisive factor in its ability to bind to a biological target. nih.gov For molecules containing a piperidine ring, such as 3-(Piperidin-4-yloxy)aniline, conformational analysis is particularly important. The piperidine ring typically adopts a low-energy chair conformation. nih.gov However, the orientation of substituents on the ring—either axial (pointing up or down) or equatorial (pointing out from the side)—can dramatically influence binding.

Quantum mechanics (QM) calculations and analysis of crystal structure databases show that the preference for an axial or equatorial conformation is influenced by the nature of the substituents on both the piperidine ring and its nitrogen atom. nih.gov For example, the presence of a phenyl group on the piperidine nitrogen can favor an axial orientation for a substituent at the 2-position, a phenomenon driven by the minimization of steric strain. nih.gov This precise positioning is often required for the molecule to fit into a specific "hotspot" within a receptor's binding pocket. nih.gov

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in In Vitro Models

The development of a successful drug requires not only potent biological activity but also favorable ADME properties. These characteristics determine a compound's ability to reach its target in the body and persist for a sufficient duration. In vitro ADME screening is a critical part of early-stage drug discovery. nih.gov

For derivatives of 3-(Piperidin-4-yloxy)aniline, several key in vitro assays are used to predict their in vivo behavior:

Solubility: Aqueous solubility is fundamental for absorption. It can be assessed in buffer solutions at various pH values to understand how a compound might behave in different parts of the gastrointestinal tract. nih.gov Compounds with ionizable groups, like the aniline and piperidine nitrogens, are expected to have pH-dependent solubility.

Permeability: A compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is crucial. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model for this. nih.gov High permeability in this assay suggests good potential for oral absorption. For example, the probe ML314 showed high permeability that increased with the pH of the donor compartment. nih.gov

Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver, determines its half-life. This is often tested by incubating the compound with liver microsomes or liver homogenates from different species (e.g., human, mouse). nih.gov Compounds with unsubstituted aromatic rings or alkyl ethers can be prone to rapid metabolism through oxidation or hydrolysis. nih.gov For instance, while one probe, ML301, showed excellent stability in human liver homogenates, another, ML314, was metabolized rapidly, indicating a need for further optimization to block metabolic hotspots. nih.gov

Plasma Protein Binding and Stability: Extensive binding to plasma proteins can limit the amount of free drug available to act on its target. In vitro assays also measure a compound's stability in plasma to identify any degradation by plasma enzymes. nih.gov

The table below summarizes a typical in vitro ADME profile for a small molecule probe, illustrating the types of data generated during preclinical evaluation.

Table 2: Representative In Vitro ADME/T Properties of a Small Molecule Probe (ML314)

| Assay | Result | Implication |

|---|---|---|

| Aqueous Solubility | Good, pH-dependent | Favorable for dissolution |

| PAMPA Permeability | High | Suggests good oral absorption |

| Plasma Protein Binding | High | May limit free drug concentration |

| Plasma Stability | Very High | Compound is stable in blood |

| Liver Microsomal Stability | Rapid Metabolism | Predicts short half-life in vivo |

| Hepatocyte Toxicity | LC50 > 30 µM | Moderate window for toxicity |

Data based on the profile of probe ML314. nih.gov

Applications of 3 Piperidin 4 Yloxy Aniline Hydrochloride As a Chemical Probe and Medicinal Chemistry Scaffold

The chemical compound 3-(Piperidin-4-yloxy)aniline and its hydrochloride salt are valuable scaffolds in medicinal chemistry. The inherent structural features of this molecule, namely the aniline (B41778) group, the flexible piperidine (B6355638) ring, and the ether linkage, provide a versatile template for the development of a wide range of biologically active molecules. This scaffold serves as a foundational structure for creating libraries of compounds aimed at discovering new therapeutic agents and tools for biological research.

Q & A

Basic: What are the standard synthetic routes for 3-(Piperidin-4-yloxy)aniline, HCl, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution between a halogenated aniline derivative (e.g., 4-chloroaniline) and piperidin-4-ol under alkaline conditions, followed by HCl salt formation . Key variables include:

- Base selection : Use of K₂CO₃ or NaOH affects deprotonation efficiency of the piperidinol oxygen.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.

- Temperature : Elevated temperatures (>80°C) accelerate substitution but risk decomposition.

Yield optimization requires balancing these factors; for example, a 70% yield was reported using DMF at 90°C with NaOH .

Basic: What analytical techniques are recommended for characterizing purity and structural confirmation?

Answer:

- HPLC : Quantify purity (>95% threshold for biological assays) using C18 columns with UV detection at 254 nm .

- NMR : ¹H/¹³C NMR resolves the piperidine-oxygen-aniline linkage (δ 3.5–4.0 ppm for piperidine-O; δ 6.5–7.5 ppm for aromatic protons) .

- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (expected m/z ~237 for free base; +36 for HCl adduct) .

- Elemental analysis : Validate Cl⁻ content (~12.5% for HCl salt) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicity : Limited data suggest potential respiratory and dermal irritation. Use fume hoods and nitrile gloves .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Spill management : Neutralize with NaHCO₃ and adsorb using vermiculite .

- Waste disposal : Incinerate via hazardous waste protocols due to aromatic amine residues .

Advanced: How can computational methods optimize synthesis and reduce trial-and-error approaches?

Answer:

- Reaction path prediction : Density functional theory (DFT) calculates transition states to identify energetically favorable pathways .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts .

- Virtual screening : Simulate intermediates’ stability under varying pH (e.g., piperidine protonation at pH < 6 alters reactivity) .

Example: ICReDD’s workflow reduced reaction development time by 40% using quantum mechanics/molecular mechanics (QM/MM) simulations .

Advanced: How should researchers address contradictory data in reaction yields or biological activity?

Answer:

- Variable control : Replicate experiments with strict control of humidity (aniline derivatives hydrolyze in H₂O-rich environments) and oxygen levels (avoid radical side reactions) .

- Batch analysis : Compare LC-MS profiles of high- vs. low-yield batches to detect impurities (e.g., N-oxide byproducts from overoxidation) .

- Bioassay validation : Use orthogonal assays (e.g., SPR and cell-based readouts) to confirm receptor-binding discrepancies .

Advanced: What mechanistic insights exist for this compound’s interactions with biological targets?

Answer:

- Receptor binding : The piperidine moiety acts as a flexible hinge, enabling interactions with GPCRs (e.g., serotonin receptors) via hydrogen bonding and π-cation interactions .

- Enzyme inhibition : Aniline’s NH₂ group chelates metal ions in catalytic sites (e.g., tyrosine kinases), validated via X-ray crystallography .

- pH-dependent activity : Protonation of the piperidine nitrogen at physiological pH enhances solubility and membrane permeability .

Advanced: What purification strategies resolve challenges in isolating the HCl salt form?

Answer:

- Recrystallization : Use ethanol/H₂O (7:3 v/v) to exploit solubility differences between free base and HCl salt .

- Ion-exchange chromatography : Separate charged impurities (e.g., unreacted piperidin-4-ol) using Dowex® 50WX2 resin .

- HPLC-DAD : Monitor elution at 210 nm for chloride counterion detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.